N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with the molecular formula C24H24N2O4S This compound is known for its unique structural features, which include a benzofuran ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the sulfonamide derivative with an acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzofuran ring can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(3-methylphenoxy)acetamide
Uniqueness
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both a benzofuran ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H26N2O4S |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C26H26N2O4S/c1-18-13-19(2)26-21(17-32-24(26)14-18)15-25(29)27-22-9-11-23(12-10-22)33(30,31)28(3)16-20-7-5-4-6-8-20/h4-14,17H,15-16H2,1-3H3,(H,27,29) |
InChI Key |
JFCJFVDLNGZINN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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